Home > Products > Screening Compounds P38976 > [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol
[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol - 1267681-55-9

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Catalog Number: EVT-3036020
CAS Number: 1267681-55-9
Molecular Formula: C13H17N3O
Molecular Weight: 231.299
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

The versatility of the [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol scaffold allows for its incorporation into various polymeric materials. For instance, it has been employed as a key component in the synthesis of side-chain liquid crystal polyacetylenes []. These polymers exhibit unique self-assembly behaviors, leading to the formation of hierarchical superstructures with potential applications in areas such as optoelectronics and nanotechnology.

Corrosion Inhibition:

Recent studies have explored the potential of [1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol as a corrosion inhibitor for mild steel in acidic environments []. The molecule's ability to adsorb onto the metal surface, forming a protective layer, contributes to its anti-corrosive properties.

{N1,N3-bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methylidene]-2,2-dimethylpropane-1,3-diamine}bis(thiocyanato)iron(II)

    Compound Description: This compound is a charge-neutral iron(II) complex containing two thiocyanate anions. It exhibits a cis-arrangement of the thiocyanate anions, leading to a distorted coordination octahedron. The crystal structure reveals a three-dimensional supramolecular architecture formed by weak C—H⋯C/S/N hydrogen bonds [].

    Compound Description: This group includes three derivatives of (5-methyl-1-(4-X-arylamino)-1H-1,2,3-triazol-4-yl)methanol where X is either hydrogen (H), fluorine (F), or chlorine (Cl) at the 4-position of the phenyl ring. These compounds exhibit different supramolecular aggregation patterns depending on the presence and nature of the halogen substituent, highlighting the influence of C–X⋯π interactions on their crystal structures [].

4-chloro-2-tert-butyl-5-[2-[[1-[2-[(18)F]fluroethyl]-1H-1,2,3-triazol-4-yl]methyl]phenylmethoxy]-3(2H)-pyridazinone

    Compound Description: This compound, denoted as [(18)F]Fmp2, is a potential myocardial perfusion imaging agent studied for its in vitro and in vivo properties. It exhibits high initial heart uptake and retention in mice, making it a promising candidate for further modification and development as a myocardial perfusion imaging agent [].

[1-(2,5-Dichloroanilino)-5-methyl-1H-1,2,3-triazol-4-yl]methanol

    Compound Description: This compound is characterized by the presence of a 2,5-dichloroanilino group at the N1 position of the triazole ring. The crystal structure reveals a near-perpendicular orientation between the hydroxy group and the central triazole ring, with supramolecular layers formed through a network of hydrogen bonds [].

(1-(4-Methoxybenzyl)-1H-1,2,3-Triazol-4yl)Methanol (MBHTM)

    Compound Description: This compound, abbreviated as MBHTM, acts as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It demonstrates cost-effectiveness, stability, and tunability, enabling the synthesis of various 1,4-disubstituted 1,2,3-triazole derivatives [].

[1-(3-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol hemihydrate

    Compound Description: This compound exists as a hemihydrate, containing two independent 1,2,3-triazole molecules and a water molecule of crystallization in its asymmetric unit. The crystal structure reveals supramolecular chains formed through O—H⋯(O,N) interactions, further connected via C—H⋯N interactions [].

Di-tert-butyl N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}iminodiacetate

    Compound Description: This compound exhibits a distinct azo-like character in its triazole ring. Crystallographic analysis reveals a small dihedral angle between the pyridine and triazole rings, indicating near planarity. The compound forms a three-dimensional network in its crystal structure through C—H⋯O, C—H⋯N hydrogen bonds, and C—H⋯π interactions [].

2,3,4,6-Tetra-O-acetyl-1-[4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-yl]-β-D-glucopyranose

    Compound Description: This compound serves as a versatile intermediate for synthesizing various esters. It reacts with diverse carboxylic acids, including aliphatic, aromatic, and amino acid derivatives, using DCC/DMAP or acyl chloride coupling conditions to yield the corresponding esters [].

fac-Re(CO)3Cl Complexes of [2-(4-R-1H-1,2,3-Triazol-1-yl)methyl]pyridine

    Compound Description: This group encompasses a series of fac-Re(CO)3Cl complexes containing electronically diverse [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands (py(CH2)tri-R). These complexes were synthesized to investigate the impact of electronic tuning on their properties. Characterization involved various techniques like elemental analysis, HR-ESI-MS, IR, and NMR spectroscopy, with X-ray crystallography confirming selected structures. The electronic properties were probed through UV-vis, Raman, emission spectroscopy, and cyclic voltammetry [].

2,6-Bis[4-(4-butylphenyl)-1H-1,2,3-triazol-1-yl]-9-dodecyl-9H-purine

    Compound Description: This compound was synthesized via a Cu(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition reaction, showcasing the utility of click chemistry in its preparation. Characterization involved NMR, IR, and HRMS techniques [].

Dimethyl 5-(4-phenyl-1H-1,2,3-triazol-1-yl)benzene-1,3-dicarboxyl­ate

    Compound Description: This compound is characterized by a planar molecular skeleton, as confirmed by crystallographic analysis [].

(2S,3R,5S)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-yl-methyl)-4-thi a-1- azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide (YTR-830H)

    Compound Description: This compound, designated as YTR-830H, acts as a β-lactamase inhibitor. Studies investigated its degradation pathways in various aqueous solutions and NaOH-saturated methanol. The degradation process involves the formation of several intermediates and products, highlighting the compound's susceptibility to hydrolysis and other degradation mechanisms [].

Alkyl 3-[4-(Aryl or Heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates

    Compound Description: This group comprises a series of alkyl 3-[4-(aryl or heteroaryl)-1H-1,2,3-triazol-1-yl]thieno[3,2-b]pyridine-2-carboxylates, synthesized through a one-pot azidation followed by Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). The procedure demonstrated high efficiency, broad substrate scope, and adherence to click chemistry principles, affording the target compounds in good yields without requiring chromatographic purification [].

catena-poly[[[dichloridocopper(II)]-{μ-tert-butyl N-methyl-N-[4-(6-{[4-(pyridin-2-yl-κN)-1H-1,2,3-triazol-1-yl-κN3]methyl}-1,3-benzothiazol-2-yl)phenyl]carbamato}] acetonitrile monosolvate]

    Compound Description: This compound is a coordination polymer formed by the reaction of copper(II) dichloride with a multidentate ligand containing a 1H-1,2,3-triazol-1-yl moiety [].

3-tert-Butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy)-pyrazolo[1,5-d][1,2,4]triazine (MRK-016)

    Compound Description: This compound, MRK-016, is a pyrazolotriazine derivative exhibiting high affinity for the benzodiazepine binding site of GABAA receptors. Its primary mechanism of action is as an inverse agonist selective for the α5 subtype of GABAA receptors. In preclinical studies, MRK-016 demonstrated promising results in enhancing cognitive performance but was eventually discontinued due to tolerability issues in elderly subjects and variable human pharmacokinetics [, ].

1,3-diaryl-(4-aryl-2H-1,2,3-triazol-2-yl)propan-1-ones

    Compound Description: This group represents a series of 2,4-disubstituted 1,2,3-triazoles synthesized through a base-mediated aza-Michael addition of 4-aryl NH-1,2,3-triazoles to chalcones. These reactions proceed with complete regiospecificity, yielding the desired Michael adducts in high yields. The method highlights the nucleophilic character of the 1,2,3-triazole ring and its utility in constructing more complex structures [].

(1Z, 3Z)‐4,4‐Dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐pent‐1‐en‐3‐one O‐[2,4‐dimethylthiazole(or 4‐methyl‐1,2,3‐thiadiazole)]‐5‐carbonyl Oximes

    Compound Description: This group encompasses a series of (1Z, 3Z)‐4,4‐dimethyl‐1‐substitutedphenyl‐2‐(1H‐1,2,4‐triazol‐1‐yl)‐pent‐1‐en‐3‐one O‐[2,4‐dimethylthiazole (or 4‐methyl‐1,2,3‐thiadiazole)]‐5‐carbonyl oximes synthesized and evaluated for their fungicidal activity. These compounds exhibited moderate to good fungicidal activity against various fungal strains [].

2‐(1H‐1,2,3‐triazoyl)‐benzaldehydes (2‐TBH)

    Compound Description: This group comprises a series of 2‐(1H‐1,2,3‐triazoyl)‐benzaldehydes synthesized using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with thiourea as a ligand. These compounds were evaluated for their potential in treating Alzheimer's disease (AD). Molecular docking studies assessed their binding affinity to AD therapeutic targets like β‐secretase (BACE), glycogen synthase kinase (GSK‐3β), and acetylcholinesterase (AChE). Among the synthesized compounds, 2‐(4‐(p-tolyl)‐1H‐1,2,3‐triazol‐1‐yl)benzaldehyde demonstrated promising antioxidant effects and the ability to reverse cognitive impairment in a mouse model of AD [].

Lanthanide Complexes with Bis-1,2,3-triazole-bipyridine Ligands

    Compound Description: This study focused on characterizing lanthanide complexes with bis-1,2,3-triazole-bipyridine ligands, investigating their potential in separating actinide and lanthanide elements. The research involved synthesizing and characterizing a solid [Ce(Bn-BTzBP)(NO3)3] complex and studying Eu(III) complexes with the EH-BTzBP ligand in methanol using time-resolved fluorescence spectroscopy. The influence of 2-bromohexanoic acid on Eu(III) complexation was also examined using UV-visible spectrophotometry to understand the species formed during the extraction process [].

1-aryl-4-[(aziridine-1-yl)diaryl-methyl]-5-methyl-1H-1,2,3-triazole derivatives

    Compound Description: This series of compounds was synthesized and evaluated for their anticancer activity against human leukemia (HL-60) cells and human hepatoma G2 cells. Some of the synthesized derivatives exhibited significant anticancer activity [, ].

(1-(4-Vinylbenzyl)-1H-1,2,3-triazol-4-yl)methanol (VBTM)

    Compound Description: This compound, abbreviated as VBTM, served as a monomer for preparing 1,2,3-triazole-functionalized polystyrene diblock copolymers using RAFT polymerization. These copolymers, when spin-coated onto a gold substrate, formed thin films with nano-spherical structures. These films demonstrated selective protein adsorption properties, influenced by the pH and annealing conditions. The study highlights the potential of these materials in applications like biosensors and biomaterials [].

[RuCl(η6-p-cymene)(ligand 1)]

    Compound Description: This compound is a ruthenium complex synthesized by reacting [RuCl2(η6-p-cymene)]2 with 2-(1-((pyridine-2-yl)methyl)-1H-1,2,3-triazol-4-yl)ethyl sodium sulfate (ligand 1) in methanol. The complex was characterized using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, and elemental analysis. Cytotoxicity assays revealed limited activity against several human cancer cell lines, but the complex exhibited a dose-dependent antimetastatic effect against LoVo cancer cells [].

Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol

    Compound Description: This compound serves as an efficient ligand for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. When complexed with CuCl, it forms a highly active catalyst for CuAAC reactions in various solvents, including water. Its notable features include stability, activity at low catalyst loadings, and compatibility with free amino groups [, ]. Immobilization of this ligand onto Merrifield resins further enhances its practicality by enabling catalyst recycling without compromising activity [].

Co-BTTri (Co3[(Co4Cl)3(BTTri)8]2·DMF)

    Compound Description: This compound is a sodalite-type metal–organic framework (MOF) synthesized using cobalt chloride and 1,3,5-tri(1H-1,2,3-triazol-5-yl)benzene (H3BTTri). Upon desolvation, it exhibits selective and tunable O2 binding, surpassing N2 adsorption, making it a promising material for air separation processes [, ]. The O2 binding strength can be further enhanced by incorporating more electron-donating groups within the framework.

5,5'-Bis(1,2,3-triazole)s (5,5'-bistriazoles)

    Compound Description: These compounds are formed through a copper(II)-catalyzed oxidative coupling of terminal alkynes and organic azides, expanding upon the traditional CuAAC reaction. The reaction conditions, including the use of potassium carbonate and an oxygen atmosphere, favor the formation of 5,5'-bistriazoles over the typical 1,2,3-triazole product. The resulting 5,5'-bistriazoles, particularly those derived from aromatic azides, exhibit axial chirality, presenting opportunities for their development as chiral ligands in asymmetric catalysis [].

    Compound Description: This study investigated a series of luminescent copper(I) iodide complexes supported by quinolyl-triazole ligands. The complexes display various structural motifs, including stair-step [Cu4I4] aggregates and six-membered [Cu3I3] metallacycles that assemble into coordination polymers. These complexes exhibit strong luminescence in the solid state, emitting in the yellow region of the spectrum [].

(MeOTTM)Ru(P(OCH2)3CEt)(NCMe)Ph][BAr′4] (MeOTTM=4,4’,4’’-(methoxymethanetriyl)-tris(1-benzyl-1H-1,2,3-triazole), BAr′4=tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)

    Compound Description: This ruthenium(II) complex catalyzes the oxidative hydrophenylation of ethylene, producing styrene and ethylbenzene. The selectivity towards styrene is influenced by factors like ethylene pressure and the steric environment around the ruthenium center. Mechanistic studies indicate that ethylene acts as both a substrate and an oxidant, with ethane identified as a byproduct. Notably, the triazole-based ligand MeOTTM plays a crucial role in promoting styrene formation, highlighting the ligand's influence on the catalyst's activity and selectivity [].

tert-butyl (S)-3-(2-((3R,5S)-1-(3-(1-(2-fluoroethyl)-1H-1,2,3-triazol-4-yl)propanoyl)-5-((pyridin-2-ylamino)methyl)pyrrolidin-3-yloxy)acetamido)-2-(2,4,6-trimethylbenzamido)propanoate (FPMt)

    Compound Description: FPMt is a small molecule antagonist of the α5β1 integrin receptor. It was selected as a potential PET tracer for imaging angiogenesis after screening a library of sixty-one α5β1 integrin antagonists. Radiolabeling of FPMt was achieved through a click reaction with 1-azido-2-[(18)F]fluoroethane, yielding the PET tracer [(18)F]FPMt [].

Properties

CAS Number

1267681-55-9

Product Name

[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol

IUPAC Name

[1-(4-tert-butylphenyl)triazol-4-yl]methanol

Molecular Formula

C13H17N3O

Molecular Weight

231.299

InChI

InChI=1S/C13H17N3O/c1-13(2,3)10-4-6-12(7-5-10)16-8-11(9-17)14-15-16/h4-8,17H,9H2,1-3H3

InChI Key

SDOVKFJBTZHUEG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N2C=C(N=N2)CO

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.